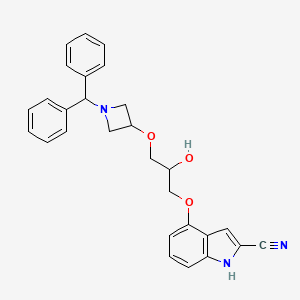

4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile

Vue d'ensemble

Description

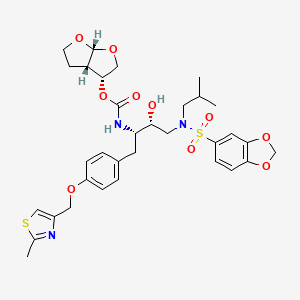

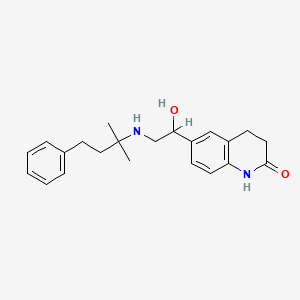

BDF 9148 is a Na(+)-channel modulator as well as a congener of DPI 201-106, and was found to increase the contractile force of guinea-pig atria and papillary muscles.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

Research has shown various methods of synthesizing related indole-carbonitrile compounds, demonstrating diverse chemical reactivities and potential for forming complex heterocyclic structures. For example, studies have detailed the synthesis of compounds like 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile and similar derivatives (Abdallah, 2007).

Chemical Reactions and Derivatives

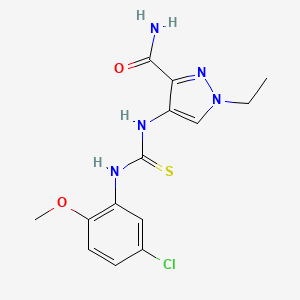

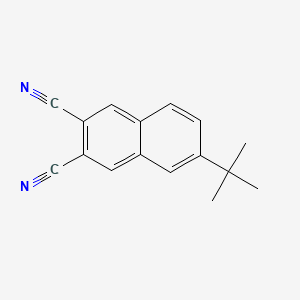

These compounds show a range of reactivities, forming various derivatives through reactions with other chemical entities. This includes the formation of pyrazole, pyrimidine, and pyridine derivatives through various chemical processes (Yang, 2009).

Potential Biological Activities

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated indole-carbonitrile derivatives for their antimicrobial and antifungal properties. These studies have shown promising results in inhibiting microbial growth, suggesting potential applications in developing new antimicrobial agents (Alam et al., 2012).

Antitumor and Cytotoxic Activities

Research on similar compounds has indicated potential antitumor and cytotoxic activities. These compounds have been evaluated against various cancer cell lines, showing inhibitory effects that could lead to applications in cancer research and therapy (Ramadan, El‐Helw, & Sallam, 2019).

Anti-inflammatory Properties

Some indole-carbonitrile derivatives have been tested for anti-inflammatory activities. These studies indicate that they can be effective in reducing inflammation, which could have implications for treating inflammatory diseases (Ismail et al., 2007).

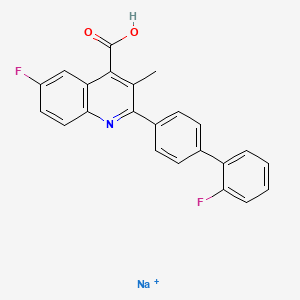

Propriétés

Numéro CAS |

120838-62-2 |

|---|---|

Nom du produit |

4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile |

Formule moléculaire |

C28H27N3O3 |

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |

Clé InChI |

KQQFGABYYXEKDM-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |

SMILES canonique |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

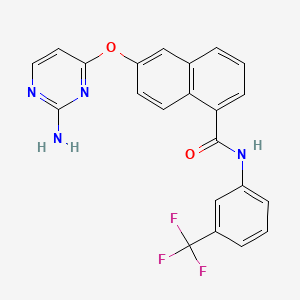

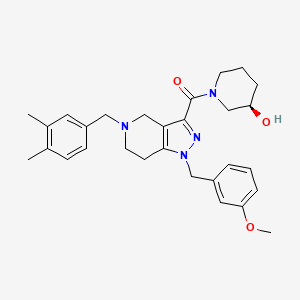

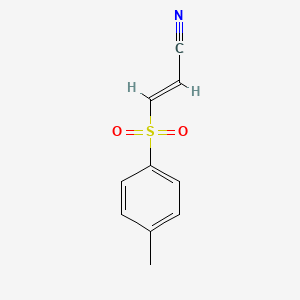

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)

![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)